molecular formula C17H25F2N3O B12248272 2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide

2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide

Cat. No.: B12248272
M. Wt: 325.4 g/mol
InChI Key: VNUNYAPQAVABPC-UHFFFAOYSA-N
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Description

2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide is a chemical compound known for its significant role in various scientific and industrial applications. This compound features a piperazine ring substituted with a difluorophenyl group and a propanamide moiety, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Difluorophenyl Group: The piperazine ring is then reacted with 2,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the difluorophenyl group.

    Amidation: The final step involves the reaction of the substituted piperazine with isopropylamine and a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The difluorophenyl group enhances its binding affinity and specificity, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide stands out due to its unique combination of a difluorophenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H25F2N3O

Molecular Weight

325.4 g/mol

IUPAC Name

2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C17H25F2N3O/c1-12(2)20-17(23)13(3)22-8-6-21(7-9-22)11-14-10-15(18)4-5-16(14)19/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,23)

InChI Key

VNUNYAPQAVABPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)CC2=C(C=CC(=C2)F)F

Origin of Product

United States

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